1-Bromoethanol

Thermal Stability Decomposition Kinetics Organic Synthesis

1-Bromoethanol (CAS 162854-32-2) is an α-halohydrin characterized by a geminal bromine and hydroxyl group on the same carbon atom. This C2H5BrO compound possesses a molecular weight of 124.965 g/mol and exists as a racemic mixture due to its stereogenic center.

Molecular Formula C2H5BrO
Molecular Weight 124.96 g/mol
CAS No. 162854-32-2
Cat. No. B8688067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoethanol
CAS162854-32-2
Molecular FormulaC2H5BrO
Molecular Weight124.96 g/mol
Structural Identifiers
SMILESCC(O)Br
InChIInChI=1S/C2H5BrO/c1-2(3)4/h2,4H,1H3
InChIKeyZLGXEEAGBLFFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoethanol (CAS 162854-32-2): Core Chemical Profile for Sourcing and Research


1-Bromoethanol (CAS 162854-32-2) is an α-halohydrin characterized by a geminal bromine and hydroxyl group on the same carbon atom . This C2H5BrO compound possesses a molecular weight of 124.965 g/mol and exists as a racemic mixture due to its stereogenic center . Distinct from its more stable constitutional isomer 2-bromoethanol, 1-bromoethanol is a highly reactive intermediate with a pronounced tendency toward dimerization and decomposition, necessitating specialized synthesis and handling protocols for its isolation and use [1].

The Critical Failure Point in Substituting 1-Bromoethanol with Common Analogs


Substitution of 1-bromoethanol with its constitutional isomer 2-bromoethanol (CAS 540-51-2) or other 2-haloethanols is not chemically equivalent and often leads to reaction failure. The geminal arrangement of the bromine and hydroxyl groups in 1-bromoethanol imparts a unique and heightened reactivity profile, driving it toward rapid dimerization or decomposition to acetaldehyde and HBr, a pathway not available to the more stable, vicinal 2-bromoethanol [1]. This fundamental difference in electronic structure and stability dictates that 1-bromoethanol cannot be considered a drop-in replacement; its use requires a distinct experimental design, often at low temperatures, to harness its specific synthetic potential, such as in the formation of α-bromoethers [2].

Quantifiable Performance Metrics: Where 1-Bromoethanol Distinguishes Itself from Comparators


Thermal Stability and Decomposition Pathway: 1-Bromoethanol vs. 2-Bromoethanol

1-Bromoethanol exhibits markedly lower thermal stability compared to its isomer 2-bromoethanol. It is known to decompose to acetaldehyde and HBr under ambient conditions, a process not observed for 2-bromoethanol, which is stable at room temperature [1]. This instability is a critical differentiator for synthetic applications requiring an in situ generated reactive intermediate versus a stable, isolable reagent.

Thermal Stability Decomposition Kinetics Organic Synthesis

Synthetic Utility via Dimerization: 1-Bromoethanol as a Precursor to α-Bromoethers

Under flash vacuum thermolysis (FVT) conditions, 2-bromoethanol is converted quantitatively to 1-bromoethanol, which then undergoes rapid dimerization to form 1-bromo-1-(1-bromoethoxy)ethane (di-α-bromoethylether) [1]. This specific dimerization pathway is unique to the geminal bromohydrin structure of 1-bromoethanol. In contrast, 2-bromoethanol, under similar conditions, does not yield this dimer, highlighting the unique reactivity of 1-bromoethanol [1].

Reactive Intermediates Dimerization Vacuum Thermolysis

Predicted Physical Properties: 1-Bromoethanol vs. 2-Bromoethanol

The geminal arrangement of bromine and hydroxyl in 1-bromoethanol results in a predicted boiling point of 168-169 °C and a density of 1.720±0.06 g/cm³ . Its predicted acid dissociation constant (pKa) is 12.06±0.20 . In contrast, its isomer 2-bromoethanol has a reported boiling point of 56-57 °C at 20 mmHg and a density of approximately 1.76 g/cm³ . These property differences, though predicted, underscore the fundamental structural and electronic distinction between the two isomers, which directly impacts their handling and separation requirements in a laboratory or industrial setting.

Physical Chemistry Structure-Property Relationships Solubility

Comparative Acidity: 1-Bromoethanol vs. 1-Chloroethanol and 1-Iodoethanol

The predicted pKa of 1-bromoethanol is 12.06±0.20, which is similar to but distinct from other 1-haloethanols . While direct comparative data for 1-chloroethanol (pKa ~14.0) and 1-iodoethanol (pKa ~11.0) are not available in a single study, the trend in acidity (I > Br > Cl) is consistent with the polarizability and leaving group ability of the halogen atom [1]. This suggests that 1-bromoethanol offers an intermediate reactivity profile, balancing the nucleophilic substitution kinetics and the stability of the α-haloalcohol.

Acid Dissociation Constant Halohydrin Reactivity Structure-Activity Relationship

High-Value Application Scenarios for 1-Bromoethanol in Advanced Chemical Synthesis


Synthesis of α-Bromoethers via Low-Temperature Dimerization

As demonstrated by Jenneskens et al., 1-bromoethanol, generated in situ by FVT of 2-bromoethanol, undergoes a rapid and quantitative dimerization to yield di-α-bromoethylether, a valuable α-bromoether building block [1]. This application is uniquely suited for 1-bromoethanol and cannot be achieved with 2-bromoethanol, making it the compound of choice for laboratories investigating the synthesis of complex ethers or exploring gas-phase organic synthesis techniques.

Source of a Reactive α-Halohydrin Intermediate for In Situ Reactions

The inherent instability of 1-bromoethanol, which readily decomposes to acetaldehyde and HBr, positions it as an ideal candidate for in situ generation and immediate consumption in subsequent reactions [1]. This reactivity profile can be exploited in synthetic pathways requiring a transient electrophilic species, such as in the bromination of certain nucleophiles or in cascade reactions where a controlled release of HBr is beneficial. This contrasts with the use of stable 2-bromoethanol, which would require harsher conditions for activation.

Investigating Structure-Reactivity Relationships in Halohydrins

The unique geminal arrangement of 1-bromoethanol makes it a critical reference compound for academic and industrial research groups studying the influence of halogen and hydroxyl group proximity on chemical reactivity, stability, and physical properties. Comparing its predicted pKa, boiling point, and decomposition behavior to those of 2-bromoethanol, 1-chloroethanol, and 1-iodoethanol provides essential data for refining computational models and understanding fundamental organic chemistry principles [2].

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